molecular formula C17H22N2O2S B2662037 N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide CAS No. 773863-93-7

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide

Cat. No.: B2662037
CAS No.: 773863-93-7
M. Wt: 318.44
InChI Key: BPBXDLSAPUXLHE-UHFFFAOYSA-N
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Description

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic methods for thiazole derivatives include the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis . These methods often involve the condensation of sulfur-containing compounds with α-methylene carbonyl compounds under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide is unique due to its specific structural features, such as the presence of the dimethylbutanamide group

Properties

IUPAC Name

N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-5-21-14-9-7-6-8-12(14)13-11-22-16(18-13)19-15(20)10-17(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBXDLSAPUXLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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